molecular formula C8H16N2O B2850655 3-Tert-butylpiperazin-2-one CAS No. 1251243-44-3

3-Tert-butylpiperazin-2-one

Cat. No. B2850655
CAS RN: 1251243-44-3
M. Wt: 156.229
InChI Key: SPCDFDAQOUYVTP-UHFFFAOYSA-N
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Description

3-Tert-butylpiperazin-2-one is a chemical compound with the CAS Number: 1251243-44-3 . It has a molecular weight of 156.23 and its IUPAC name is 3-tert-butyl-2-piperazinone . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-8(2,3)6-7(11)10-5-4-9-6/h6,9H,4-5H2,1-3H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.

Mechanism of Action

3-Tert-butylpiperazin-2-one works by binding to the active site of MAO-B, preventing it from breaking down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on MAO-B, this compound has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for reducing oxidative stress in the body. It has also been found to have anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Tert-butylpiperazin-2-one is its ease of synthesis and availability. It is a relatively inexpensive compound that can be easily obtained from commercial sources. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 3-Tert-butylpiperazin-2-one. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases. Another area of interest is its potential use in materials science, particularly in the development of new polymers and other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.

Synthesis Methods

The most common method for synthesizing 3-Tert-butylpiperazin-2-one involves the reaction of tert-butylamine with ethyl chloroformate under basic conditions. The resulting intermediate is then cyclized with ammonia to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

3-Tert-butylpiperazin-2-one has been extensively studied for its potential applications in drug discovery and materials science. It has been found to be a potent inhibitor of the enzyme human monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters in the brain. This makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Safety and Hazards

The safety information for 3-Tert-butylpiperazin-2-one includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

3-tert-butylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)6-7(11)10-5-4-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDFDAQOUYVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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